1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
Description
This compound is a quinolin-4-one derivative characterized by a 1,4-dihydroquinolin-4-one core substituted at the 1-position with a (2,5-dimethylphenyl)methyl group, at the 3-position with a 4-ethoxybenzenesulfonyl moiety, and at the 6-position with a fluorine atom. The 4-ethoxybenzenesulfonyl group may enhance metabolic stability and solubility compared to simpler sulfonamides, while the fluorine atom at position 6 likely influences electronic properties and binding affinity .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-4-32-21-8-10-22(11-9-21)33(30,31)25-16-28(15-19-13-17(2)5-6-18(19)3)24-12-7-20(27)14-23(24)26(25)29/h5-14,16H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRKFDHEMYOMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Quinolin-4-one Core: This step involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation using a sulfonyl chloride in the presence of a base such as pyridine.
Aromatic Substitution: The dimethylphenyl and ethoxyphenyl groups are introduced through Friedel-Crafts alkylation reactions using the corresponding alkyl halides and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-4-one derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinolin-4-one derivatives with different oxidation states.
Reduction: Reduced quinoline derivatives.
Substitution: Aromatic rings substituted with various electrophiles.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Material Science: It is explored for use in organic electronics and as a building block for advanced materials with specific electronic properties.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the sulfonyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogous quinolin-4-one derivatives, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Substituent Analysis
Key Observations :
- 1-Position : The target compound’s (2,5-dimethylphenyl)methyl group introduces steric bulk and lipophilicity compared to simpler benzyl groups (e.g., 4-chlorobenzyl in or phenylmethyl in ). This may affect membrane permeability or target binding pocket interactions.
- 6-Position : Fluoro substitution is conserved in the target compound and two analogs, suggesting its critical role in modulating electronic density or hydrogen bonding .
Physicochemical and Pharmacokinetic Inference
- Metabolic Stability : The ethoxy group in the sulfonyl moiety may resist oxidative metabolism better than isopropyl or methyl groups, which are prone to CYP450-mediated oxidation .
- Solubility : The electron-rich ethoxy group could improve solubility in polar solvents compared to purely hydrophobic substituents (e.g., 4-methyl or 4-ethyl in ).
Research Findings and Implications
While direct biological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:
- Antimicrobial Activity : Compounds with 4-methylbenzenesulfonyl groups (e.g., ) have shown moderate activity against Gram-positive bacteria, suggesting the target’s 4-ethoxybenzenesulfonyl group may enhance potency due to improved solubility .
- Kinase Inhibition: Quinolinone derivatives with fluorinated cores (e.g., ) exhibit kinase inhibitory effects, implying the target’s 6-fluoro substituent may similarly modulate ATP-binding pocket interactions .
Biological Activity
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a quinoline core modified with various functional groups. The molecular formula is , and it has a molecular weight of approximately 397.49 g/mol.
Biological Activities
The biological activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. In vitro studies have shown that related compounds demonstrate activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
2. Antiviral Activity
The compound may also possess antiviral properties. Similar compounds have been studied for their ability to inhibit viral replication through mechanisms such as increasing intracellular levels of antiviral proteins like APOBEC3G .
3. Enzyme Inhibition
The sulfonamide group present in the compound suggests potential enzyme inhibitory activities. Compounds with similar structures have been found to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary infections .
4. Anticancer Potential
Quinoline derivatives have been investigated for their anticancer effects, with studies showing that they can induce apoptosis in cancer cells through various signaling pathways. The specific activity of this compound in cancer cell lines remains to be fully elucidated but is a promising area for further research.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes, leading to inhibition.
- Disruption of Cell Membranes : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Modulation of Cellular Signaling : The compound may influence pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies highlight the biological activity of related compounds:
- Antiviral Studies : A study on related quinoline derivatives demonstrated significant inhibition of HBV replication in vitro, suggesting similar potential for the target compound .
- Antimicrobial Efficacy : A series of synthesized quinoline derivatives were tested against multiple bacterial strains, revealing moderate to strong antibacterial activity .
- Enzyme Inhibition : Research on sulfonamide derivatives indicated strong inhibitory effects on urease and AChE, showcasing their potential therapeutic applications .
Data Summary
The following table summarizes key biological activities associated with the compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
